Sennosides

Beschreibung

Eigenschaften

IUPAC Name |

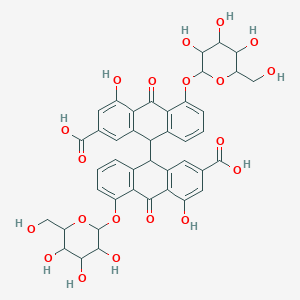

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859118 | |

| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-43-1, 81-27-6, 85085-71-8 | |

| Record name | Sennoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennosides | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sennoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senna, Cassia obovata, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Sennosides on Intestinal Motility: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, a class of anthraquinone (B42736) glycosides derived from the Senna plant, are widely utilized as stimulant laxatives for the treatment of constipation. Their therapeutic effect is not a result of direct action but rather a sophisticated interplay between metabolic activation by the gut microbiota and subsequent modulation of colonic physiology. This technical guide provides an in-depth examination of the dual mechanism of action of this compound: the stimulation of colonic motility and the alteration of intestinal fluid and electrolyte transport. We will detail the underlying signaling pathways, present quantitative data from key preclinical and clinical studies, and provide methodologies for the experimental models used to elucidate these mechanisms.

Metabolic Activation in the Colon: The Prerequisite Step

This compound are pharmacologically inactive prodrugs.[[“]] Due to their large molecular size and β-glycosidic bonds, they are not absorbed or hydrolyzed in the upper gastrointestinal tract.[2] Their journey begins in the colon, where they are transformed by the resident gut microbiota into their active metabolite, rhein (B1680588) anthrone (B1665570).[3][4] This bacterial conversion is essential for the laxative effect, which typically manifests 6 to 12 hours after oral administration, corresponding to the transit time to the colon and subsequent metabolism.[[“]][4]

The metabolic cascade is a two-step process initiated by bacterial β-glucosidases, which cleave the sugar moieties from the sennoside molecule to form the aglycones, sennidins.[3] These sennidins are then further reduced by the microbial community to the ultimate active compound, rhein anthrone.[2][3]

Mechanism I: Alteration of Colonic Fluid and Electrolyte Secretion

A primary mechanism of this compound is the induction of a secretory state in the colon, which increases the water content of feces.[[“]] This is achieved by inhibiting the absorption of water and electrolytes (specifically Na⁺ and Cl⁻) from the lumen and simultaneously stimulating their active secretion into the lumen.[2] This action is not due to non-specific irritation or damage to the epithelium but is orchestrated by a specific signaling pathway.[5]

The Prostaglandin (B15479496) E₂ and Aquaporin-3 Signaling Cascade

The active metabolite, rhein anthrone, plays a central role in initiating a signaling cascade that alters water transport. It is proposed that rhein anthrone interacts with and activates immune cells, specifically macrophages, residing in the lamina propria of the colon.[6][7] This activation triggers the synthesis and release of Prostaglandin E₂ (PGE₂), a key inflammatory and signaling molecule.[8][9]

PGE₂ then acts as a paracrine factor on the nearby colonic epithelial cells.[6] One of its critical downstream effects is the significant downregulation of Aquaporin-3 (AQP3) expression.[[“]][6][7] Aquaporins are membrane channel proteins that facilitate the transport of water across cell membranes.[10] AQP3 is highly expressed in colonic epithelial cells and is crucial for absorbing water from the fecal stream back into the body.[[“]] By reducing AQP3 expression, rhein anthrone effectively traps water within the colonic lumen, leading to softer stools and contributing to the laxative effect.[6][7] The importance of this pathway is highlighted by studies showing that pretreatment with indomethacin, a cyclooxygenase (COX) inhibitor that blocks PGE₂ synthesis, significantly attenuates the secretory and laxative effects of this compound.[2][8]

Stimulation of Chloride Secretion

In addition to inhibiting water absorption via the AQP3 pathway, sennoside metabolites are thought to stimulate active chloride (Cl⁻) ion secretion into the colonic lumen. This effect is believed to be mediated by the excitation of submucosal acetylcholinergic neurons.[3] The increased luminal Cl⁻ concentration creates an osmotic gradient that further drives water into the intestine, complementing the effect of reduced AQP3 expression.[5]

Mechanism II: Stimulation of Colonic Motility

The second core component of this compound' action is the direct stimulation of colonic motility, which accelerates the transit of fecal matter.[11] This pro-motility effect appears to be an earlier and more sensitive parameter than the changes in fluid absorption.[11]

Action on the Enteric Nervous System

Rhein anthrone stimulates peristalsis by acting on the enteric nervous system, specifically the submucosal and myenteric nerve plexuses within the colon wall.[2] This neuronal stimulation leads to a change in the pattern of muscle contractions. The effect is characterized by an inhibition of non-propulsive, stationary contractions (which serve to mix contents) and a simultaneous stimulation of propulsive, peristaltic contractions that propel contents forward.[12] In some animal models, this is observed as an increase in "giant migrating contractions" or "long-spike bursts," which are powerful, propagating contractions associated with defecation.[13][14]

Quantitative Data Summary

The effects of this compound on intestinal motility have been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: Effect of this compound and Metabolites on Large Intestine Transit Time

| Species | Model | Compound & Dose | Control Transit Time | Treated Transit Time | Citation(s) |

| Rat | Normal | This compound (50 mg/kg, oral, 4h pre) | > 6 hours | ~30 minutes | [11][15] |

| Rat | Normal | This compound (50 mg/kg, intracecal) | > 8 hours | 46 ± 9 minutes | [2] |

| Rat | Normal | Rheinanthrone (50 mg/kg, intracecal) | > 8 hours | 16 ± 4 minutes | [2] |

| Cat | Normal | This compound (2 mg/kg, intraduodenal) | 60 ± 10 minutes | 43 ± 7 minutes | [16] |

| Human | Healthy Volunteer | This compound (20 mg, oral) | 39 ± 4 hours | 17 ± 3 hours | [17] |

| Human | Loperamide-induced Constipation | This compound (20 mg, oral) | 72 ± 12 hours | 30 ± 5 hours | [17] |

Table 2: Effect of this compound on Colonic Aquaporin (AQP) Expression

| Compound | Animal Model | Key Finding | Implication | Citation(s) |

| Sennoside A / Senna Extract | Rat/Mouse | Significant decrease in AQP3 and AQP4 protein and mRNA expression in the colon. | Reduced water reabsorption from the colonic lumen. | [[“]][18] |

| Sennoside A | Rat | Severity of diarrhea directly correlates with the degree of AQP3 downregulation. | AQP3 is a key molecular target for the secretory effect. | [[“]] |

| Sennoside A + Indomethacin | Rat | Indomethacin pretreatment prevents the sennoside-induced decrease in AQP3 expression. | The effect on AQP3 is mediated by prostaglandins. | [6] |

Key Experimental Protocols

The mechanisms of this compound have been elucidated using a variety of specialized in vivo, ex vivo, and in vitro techniques.

Protocol: In Vivo Large Intestine Transit Time (LITT) Measurement (Rat Model)

This protocol measures the effect of a test compound on the transit rate through the large intestine specifically.

-

Animal Preparation: Adult Wistar rats are surgically fitted with a chronic catheter with its tip placed in the cecum. Animals are allowed to recover for at least one week.

-

Housing: Animals are housed individually in cages with wire mesh floors to allow for fecal pellet collection and observation.

-

Drug Administration: this compound (e.g., 50 mg/kg) or vehicle (control) are administered orally via gavage at a defined time (e.g., 4 hours) before the transit measurement.

-

Marker Administration: A non-absorbable colored marker (e.g., 0.2 mL of 5% carmine (B74029) red solution) is injected directly into the cecum via the implanted catheter.[2]

-

Data Collection: The time of marker administration is recorded (T₀). The cages are monitored continuously, and the time of the first appearance of a red-colored fecal pellet is recorded (T₁).

-

Calculation: The Large Intestine Transit Time is calculated as T₁ - T₀.

-

Analysis: Transit times for the sennoside-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test).

Protocol: In Vitro Intestinal Ion Transport (Ussing Chamber)

This protocol allows for the direct measurement of active ion transport and tissue permeability across an isolated segment of intestinal mucosa.

-

Tissue Preparation: A segment of the distal colon is excised from a euthanized animal and immediately placed in ice-cold, oxygenated Ringer's solution. The external muscle layers are carefully stripped away to isolate the mucosal-submucosal layer.

-

Mounting: The isolated tissue sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.[3][19] The exposed tissue area is typically 0.5 to 1.0 cm².

-

Solutions: Both chambers are filled with an equal volume of Ringer's solution (e.g., Krebs bicarbonate Ringer), maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.[19]

-

Equilibration & Measurement:

-

The system is allowed to equilibrate for 20-30 minutes.

-

Using Ag/AgCl electrodes and a voltage clamp amplifier, the spontaneous transepithelial potential difference (PD) is measured.

-

The tissue is then short-circuited by clamping the PD to 0 mV. The current required to do this is the Short-Circuit Current (Isc), which represents the net sum of active ion transport across the epithelium.[3][4]

-

Transepithelial Electrical Resistance (TEER), an indicator of barrier integrity, is calculated from the PD and Isc using Ohm's law.

-

-

Drug Application: After baseline Isc is stable, rhein anthrone is added to the mucosal chamber to simulate its physiological site of action.

-

Data Analysis: The change in Isc (ΔIsc) following drug addition is recorded. An increase in Isc typically indicates a stimulation of net anion secretion (e.g., Cl⁻) or inhibition of cation absorption (e.g., Na⁺).

Conclusion

The mechanism of action of this compound on intestinal motility is a well-defined, dual-pronged process that is entirely dependent on initial metabolic activation by the colonic microbiota. The resulting active metabolite, rhein anthrone, orchestrates both a potent pro-secretory effect and a direct stimulation of propulsive motility. The secretory action is driven by a PGE₂-mediated signaling cascade that downregulates AQP3 water channels, while the motility effect is mediated by stimulation of the enteric nervous system. This comprehensive understanding provides a robust framework for the rational development and evaluation of novel laxative therapies targeting these pathways.

References

- 1. consensus.app [consensus.app]

- 2. Acceleration of large intestine transit time in rats by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physiologicinstruments.com [physiologicinstruments.com]

- 4. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]

- 5. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin-mediated action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in colonic motility induced by this compound in dogs: evidence of a prostaglandin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual effect of orally administered this compound on large intestine transit and fluid absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regionally differential effects of sennoside A on spontaneous contractions of colon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of this compound on colon motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Effect of this compound on colon motility in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Time-dependent laxative effect of sennoside A, the core functional component of rhubarb, is attributed to gut microbiota and aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sennoside A and Sennoside B: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sennoside A and sennoside B, the primary active constituents of the senna plant. It delves into their distinct chemical structures, comparative physicochemical and pharmacological properties, and the underlying mechanisms of their biological activity. Detailed experimental protocols for their isolation and analysis are provided to support further research and development.

Chemical Structure and Stereochemistry

Sennoside A and sennoside B are dianthrone glycosides, meaning they consist of two anthrone (B1665570) units linked together and attached to sugar molecules (glucosides). Chemically, they are stereoisomers, specifically diastereomers, with the same molecular formula (C₄₂H₃₈O₂₀) and molecular weight (862.7 g/mol ).[1][2] The key structural difference lies in the stereochemistry at the C10 and C10' chiral centers of the rhein (B1680588) dianthrone aglycone core. This stereoisomerism results in distinct three-dimensional arrangements of the molecules, which influences their physical and biological properties.[3]

Physicochemical Properties

The stereochemical difference between sennoside A and sennoside B leads to variations in their physicochemical properties, which are crucial for their handling, formulation, and bioavailability.

| Property | Sennoside A | Sennoside B |

| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ |

| Molecular Weight | 862.7 g/mol | 862.7 g/mol |

| Melting Point | 200–203°C | Not explicitly defined, often co-isolated with A |

| Solubility | Insoluble in water and ethanol; sparingly soluble in methanol (B129727); soluble in DMSO (≥39.9 mg/mL).[2][4] | Soluble in DMSO (~2 mg/ml) and dimethylformamide (~15 mg/ml); soluble in PBS (pH 7.2) at approximately 2 mg/ml.[5] |

| LogP (Partition Coefficient) | 1.88 | Not explicitly defined |

| Appearance | Yellow crystalline powder | Yellow crystalline powder |

Pharmacological Properties and Mechanism of Action

Sennoside A and sennoside B are prodrugs that are poorly absorbed in the upper gastrointestinal tract.[6] They travel to the colon, where they are metabolized by the gut microbiota into the active metabolite, rhein anthrone.[6] Rhein anthrone is responsible for the well-known laxative effects of senna.

Laxative Effect

The primary mechanism of the laxative effect involves two main actions:

-

Stimulation of Colonic Motility: Rhein anthrone irritates the colonic mucosa, leading to the stimulation of the submucosal and myenteric nerve plexuses. This enhances peristalsis, the coordinated muscle contractions that move fecal matter through the colon.

-

Alteration of Fluid and Electrolyte Transport: Rhein anthrone inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen. This results in an increased volume of fluid in the colon, which softens the stool and facilitates its passage.

A key signaling pathway involved in the laxative effect is the activation of macrophages in the colon by rhein anthrone. This leads to an increase in cyclooxygenase-2 (COX-2) expression and subsequent production of prostaglandin (B15479496) E2 (PGE2).[6][7] PGE2 then acts on colon mucosal epithelial cells to downregulate the expression of aquaporin-3 (AQP3), a water channel protein, thereby reducing water reabsorption.[7]

Comparative Pharmacological Activities

While both this compound contribute to the laxative effect, studies have revealed differences in their other pharmacological activities.

| Pharmacological Effect | Sennoside A | Sennoside B |

| Gastroprotective Effect | Reduces HCl•EtOH-induced gastric lesions by 43.1% at 100 mg/kg.[8] Inhibits H+/K+-ATPase activity (27.1% at 100 µM).[8] Increases gastric emptying rate.[8] | Reduces HCl•EtOH-induced gastric lesions by 39.9% at 100 mg/kg.[8] Significantly inhibits H+/K+-ATPase activity (40.2% at 100 µM).[8] Increases intestinal transport rate but has no effect on gastric emptying.[5] |

| Antiproliferative Effect | Does not inhibit proliferation in human osteosarcoma cells.[1] | Inhibits cell proliferation in human osteosarcoma.[1] |

| Other Activities | Improves insulin (B600854) resistance and suppresses viral reverse transcriptase.[1] | Inhibits the growth of Entamoeba histolytica.[1] |

The active metabolite rhein has also been shown to modulate cell proliferation through the MAP kinase signaling pathway and inhibit the mTOR pathway in colorectal cancer cells.[9][10][11]

Experimental Protocols

Isolation of this compound from Senna Leaves

This protocol describes a general method for the extraction and isolation of this compound.

Methodology:

-

Extraction: Macerate dried, powdered senna leaves with 70% methanol for 4-6 hours at room temperature with shaking.[12]

-

Filtration and Concentration: Filter the extract and concentrate it to approximately one-eighth of its original volume under reduced pressure.[12]

-

Acidification: Acidify the concentrated extract to a pH of 3 using hydrochloric acid and let it stand for 3 hours.[12]

-

Removal of Aglycones: Filter the acidified solution to remove precipitated aglycones.[12]

-

Neutralization: Neutralize the filtrate with an ammonia solution.[12]

-

Precipitation: Add a solution of anhydrous calcium chloride in denatured spirit to the neutralized filtrate with vigorous shaking to precipitate the calcium salts of the this compound. Adjust the pH to 8 with ammonia solution and allow it to stand for two hours.[12]

-

Isolation and Drying: Filter the precipitate and dry it in a desiccator over phosphorus pentoxide to obtain the isolated this compound.[12]

High-Performance Liquid Chromatography (HPLC) Analysis of Sennoside A and B

This protocol provides a validated HPLC method for the quantitative determination of sennoside A and B.

Chromatographic Conditions:

-

Instrument: Waters 515 HPLC pump with a variable wavelength detector.[13]

-

Column: Nova-Pak C18, 3.9 × 150 mm.[13]

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and 1% acetic acid.[14] Alternatively, an isocratic mobile phase of methanol:water:acetic acid:tetrahydrofuran (60:38:2:2, v/v/v/v) can be used.[15]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 5 µL.[13]

-

Column Temperature: 40 °C.[18]

Sample Preparation:

-

Accurately weigh and dissolve the sennoside standard or sample extract in the mobile phase or a suitable solvent like methanol.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions of sennoside A and B at various known concentrations to establish a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the peaks of sennoside A and B in the sample chromatogram by comparing their retention times and peak areas with those of the standards.

Conclusion

Sennoside A and sennoside B, as stereoisomers, exhibit subtle yet significant differences in their chemical and pharmacological properties. While both are effective laxatives, their distinct stereochemistry leads to variations in other biological activities, such as gastroprotective and antiproliferative effects. A thorough understanding of their individual characteristics is essential for the targeted development of senna-based therapeutics and for ensuring the quality and efficacy of existing products. The detailed protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these important natural compounds.

References

- 1. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gastroprotective Activities of Sennoside A and Sennoside B via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. remixeducation.in [remixeducation.in]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. "Determination of this compound A and B in diet tea by HPLC" by Y.-T. Lin, C.-Y. Huang et al. [jfda-online.com]

- 15. staff.cimap.res.in [staff.cimap.res.in]

- 16. d-nb.info [d-nb.info]

- 17. Evaluation of the Amounts of this compound A and B in Rhubarb-containing Kampo Medicines to Create a Ranking of Kampo Medicines for Appropriate Selection of Laxatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Sennosides from Senna alexandrina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senna alexandrina, a plant with a rich history in traditional medicine, is the natural source of sennosides, a class of anthraquinone (B42736) glycosides that are widely utilized for their laxative properties. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the pivotal milestones in their isolation and characterization, comprehensive experimental protocols for their extraction and quantification, and a summary of their biosynthesis and pharmacological mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction: A Historical Perspective

The medicinal use of Senna alexandrina, commonly known as Alexandrian senna, dates back thousands of years, with historical records indicating its use in ancient Egyptian and Greco-Roman medicine as a potent cathartic.[1] Arabian physicians introduced senna to European medicine in the 9th century, where it became a staple in apothecaries.[2][3] The plant's leaves and pods were traditionally used in the form of teas or powders to alleviate constipation.[4] The genus name Senna is derived from the Arabic word "sena," and the specific epithet alexandrina refers to the ancient port city of Alexandria in Egypt, which was a major hub for the trade of this valuable medicinal plant.[5]

For centuries, the laxative effects of senna were well-known, but the precise chemical constituents responsible for this activity remained elusive. The 19th and early 20th centuries saw significant advancements in the field of natural product chemistry, with the isolation of various active compounds from medicinal plants.[6] However, it was not until 1941 that the Swiss chemist Arthur Stoll and his colleagues successfully isolated and characterized the primary active components of senna, which they named this compound A and B.[7][8] This landmark discovery paved the way for the standardization of senna preparations and the development of modern, reliable laxative medications.

The Discovery and Characterization of this compound

The journey to pinpoint the active principles in Senna alexandrina was a gradual process. Early chemical investigations in the latter half of the 19th century began to hint at the presence of anthracene (B1667546) derivatives.[3] However, the complex nature of the plant's chemical composition and the limitations of the analytical techniques of the time made definitive isolation and characterization challenging.

The breakthrough came in 1941 when Arthur Stoll's team applied systematic extraction and purification techniques, leading to the isolation of the crystalline this compound A and B.[7][8] Subsequent research led to the identification of other related compounds, including this compound C and D.[7] These compounds are all dianthrone glycosides, with this compound A and B being stereoisomers.[9] Their fundamental structure consists of two anthrone (B1665570) units linked together, with sugar moieties attached.

Biosynthesis of this compound in Senna alexandrina

The biosynthesis of this compound in Senna alexandrina is a complex process that is not yet fully elucidated. However, a proposed pathway suggests that it begins with the shikimate pathway, leading to the formation of chorismate. Through the action of enzymes such as isochorismate synthase, the pathway proceeds to form key intermediates that are then subjected to a series of cyclization, condensation, and glycosylation steps to yield the final sennoside molecules. Cytochrome P450 monooxygenases are believed to play a crucial role in this pathway.[2]

Experimental Protocols

The accurate quantification of this compound is crucial for the quality control of raw plant material and finished pharmaceutical products. Various analytical techniques have been developed for this purpose.

Extraction of this compound

A common and effective method for the extraction of this compound from Senna alexandrina leaves and pods is maceration with a hydroalcoholic solvent.

Protocol: Maceration Extraction

-

Sample Preparation: Grind dried senna leaves or pods to a fine powder.

-

Extraction:

-

Place a known weight of the powdered plant material in a closed vessel.

-

Add a 70% (v/v) ethanol-water solution to the powder.

-

Allow the mixture to stand for 7 days with occasional shaking.

-

-

Filtration: Strain the liquid through a cloth and press the solid residue (marc) to recover the maximum amount of the extract.

-

Clarification: Combine the strained and expressed liquids and clarify by filtration.

-

Concentration: The resulting extract can be concentrated under reduced pressure if required.

Quantification of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of individual this compound.

Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh about 500 mg of finely powdered senna material.

-

Extract with 100 ml of water.

-

Centrifuge the extract and filter the supernatant through a G-4 glass filter.

-

The filtrate is ready for injection.

-

-

Chromatographic Conditions:

-

Column: Shim-pack CLC-CN (15 cm x 4.6 mm ID, 5 µm particle size) or a similar reverse-phase column.

-

Mobile Phase: A mixture of 20 mM sodium citrate (B86180) buffer (pH 4.5) and acetonitrile (B52724) (9:1 v/v).

-

Flow Rate: 1.5 ml/min.

-

Detection: UV detector at 220 nm.

-

Injection Volume: 10 µl.

-

-

Quantification: Calculate the concentration of this compound A and B by comparing the peak areas of the sample with those of a standard solution of known concentration.

4.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and simple method for the qualitative and quantitative analysis of this compound.

Protocol: HPTLC Analysis

-

Sample Preparation: Prepare a methanolic extract of the senna material.

-

Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.

-

Mobile Phase: n-propanol: ethyl acetate: water: glacial acetic acid (8:8:5.8:0.2 v/v/v/v).

-

Application: Apply the sample and standard solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection and Quantification:

-

After development, dry the plate and visualize the spots under UV light at 366 nm after derivatization with a potassium hydroxide (B78521) solution.

-

Perform densitometric scanning at 366 nm for quantification.

-

4.2.3. Spectrophotometry

Spectrophotometric methods provide a relatively simple and cost-effective way to determine the total sennoside content.

Protocol: Spectrophotometric Analysis

-

Extraction: Extract a known weight of powdered senna material with methanol (B129727) by refluxing for 1 hour.

-

Measurement:

-

Filter the extract and dilute to a known volume with methanol.

-

Measure the absorbance of the solution at 276 nm using a UV-Vis spectrophotometer, with methanol as the blank.

-

-

Calculation: Calculate the total sennoside content (usually as sennoside B) using a standard calibration curve.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in Senna alexandrina can vary depending on the plant part, geographical origin, and harvesting time. The following tables summarize typical quantitative data.

Table 1: Sennoside Content in Senna alexandrina

| Plant Part | Sennoside A Content (%) | Sennoside B Content (%) | Total this compound (%) | Reference |

| Leaves | 1.83 | 1.83 | 3.66 | |

| Pods | 1.22 | 2.70 | 3.92 | |

| Leaves | - | - | 1.08 - 1.76 | |

| Pods | - | - | 1.43 - 2.62 |

Mechanism of Action: The Laxative Effect

This compound themselves are prodrugs and are not absorbed in the upper gastrointestinal tract.[10] Their pharmacological activity is initiated in the colon, where they are metabolized by the gut microbiota.

-

Activation in the Colon: Gut bacteria, possessing β-glucosidase enzymes, hydrolyze the sugar moieties of the this compound to release the aglycones, known as sennidins.[1][8]

-

Conversion to Rhein (B1680588) Anthrone: The sennidins are further reduced to the active metabolite, rhein anthrone.[4][10]

-

Pharmacological Effects: Rhein anthrone exerts its laxative effect through a dual mechanism:

-

Stimulation of Colonic Motility: It irritates the colonic mucosa, leading to increased peristalsis and accelerated colonic transit.[4][10]

-

Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes from the colon and promotes the secretion of water, chloride, and potassium into the colonic lumen. This results in an increased volume of intestinal contents and softer stools.[4]

-

This entire process typically takes 6-12 hours, which explains the delayed onset of action of senna-based laxatives.[10]

Conclusion

The discovery of this compound from Senna alexandrina represents a significant achievement in the field of pharmacognosy and natural product chemistry. From its ancient roots in traditional medicine to its modern-day application as a standardized and effective laxative, the journey of senna and its active constituents highlights the importance of scientific inquiry in validating and improving upon traditional knowledge. The detailed experimental protocols and understanding of the biosynthetic and pharmacological pathways presented in this guide provide a solid foundation for further research and development in this area. Continued investigation into the nuanced aspects of sennoside chemistry, biosynthesis, and pharmacology will undoubtedly lead to new insights and applications for this remarkable class of natural compounds.

References

- 1. This compound | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Historical review of medicinal plants’ usage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is this compound used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Sennosides in Senna Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sennosides, a group of dianthrone glucosides, are the primary active compounds responsible for the laxative effects of Senna species, such as Senna angustifolia and Senna acutifolia. These compounds are widely used in traditional and modern medicine for the treatment of constipation. Understanding the biosynthesis of this compound is crucial for optimizing their production through agricultural practices or biotechnological approaches. This technical guide provides a comprehensive overview of the sennoside biosynthesis pathway, including the key enzymatic steps, intermediates, and regulatory mechanisms. It also details experimental protocols for the analysis of this compound and the investigation of their biosynthetic pathway.

The Sennoside Biosynthesis Pathway

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, current research indicates that it originates from the polyketide pathway. The backbone of this compound is an anthraquinone (B42736) moiety, which is synthesized from precursors derived from primary metabolism.

The proposed pathway begins with the condensation of a starter molecule, likely acetyl-CoA, with several molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase, specifically a chalcone (B49325) synthase-like (CHS-L) enzyme. This initial step forms a polyketide intermediate that undergoes cyclization and aromatization to form an anthrone (B1665570) scaffold. Subsequent hydroxylation, glycosylation, and dimerization steps lead to the formation of the various sennoside molecules (A, B, C, and D).

This compound A and B are homodimers of rhein (B1680588) anthrone, while this compound C and D are heterodimers of rhein anthrone and aloe-emodin (B1665711) anthrone. The final dimerization step is believed to occur through an oxidative coupling mechanism.

Key Intermediates and Enzymes

| Intermediate/Enzyme | Description |

| Acetyl-CoA | Starter molecule for the polyketide synthesis. |

| Malonyl-CoA | Extender units for the growing polyketide chain. |

| Chalcone Synthase-Like (CHS-L) Enzyme | Key enzyme catalyzing the initial condensation and cyclization reactions to form the anthrone backbone. |

| Anthrone Precursors (e.g., Emodin anthrone, Aloe-emodin anthrone, Rhein anthrone) | Monomeric anthraquinone precursors that undergo dimerization. |

| UDP-glucosyltransferase (UGT) | Enzyme responsible for the glycosylation of the anthrone precursors. |

| Peroxidase/Oxidase | Putative enzymes involved in the final oxidative dimerization of anthrone glucosides to form this compound. |

Visualization of the Biosynthesis Pathway

Regulation of Sennoside Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by both developmental and environmental cues. The expression of key biosynthetic genes, particularly CHS-L, is a critical control point.

Signaling Pathways

Plant hormones, especially jasmonates (jasmonic acid and its derivatives like methyl jasmonate), are known to be potent elicitors of secondary metabolite production, including anthraquinones. Wounding and herbivory, which trigger jasmonate signaling, can lead to an upregulation of genes in the sennoside pathway.

Visualization of the Regulatory Pathway

Quantitative Data

Sennoside Content in Senna Species

| Senna Species | Plant Part | Sennoside A Content (%) | Sennoside B Content (%) | Reference |

| S. alexandrina | Leaves | 1.85 ± 0.095 | 0.41 ± 0.12 | [1] |

| S. italica | Leaves | 1.00 ± 0.38 | 0.32 ± 0.17 | [1] |

HPLC Method Validation for Sennoside Analysis

| Parameter | Sennoside A | Sennoside B | Reference |

| Linearity (R²) | > 0.998 | > 0.999 | [2] |

| Linear Range (mg/mL) | 2.4 x 10⁻⁴ - 1 | 4.9 x 10⁻⁴ - 1.0 | [2] |

UPLC-MS/MS Method Validation for Sennoside B Analysis

| Parameter | Value | Reference |

| Linearity (R²) | 0.999 | [3] |

| Linear Range (µg/mL) | 0.98 - 62.5 | [3] |

| LOD (µg/mL) | 0.011 | [3] |

| LOQ (µg/mL) | 0.034 | [3] |

| Accuracy (% Recovery) | 97 - 102 | [3] |

Experimental Protocols

Extraction of this compound from Senna Leaves

This protocol describes a general method for the extraction of this compound for analytical purposes.

Materials:

-

Dried and powdered Senna leaves

-

70% (v/v) Methanol in water

-

Sonicator

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 100 mg of powdered Senna leaf material into a centrifuge tube.

-

Add 20 mL of 70% methanol.

-

Sonicate the mixture for 10 minutes.[4]

-

Centrifuge the sample to pellet the plant material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC or LC-MS analysis.

HPLC Analysis of this compound

This protocol provides a starting point for the chromatographic separation and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (B52724) and 1.25% acetic acid in water (e.g., in a gradient or isocratic elution). A common isocratic mobile phase is a 1:4 ratio of acetonitrile to 1.25% acetic acid.[2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 340 nm[2]

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare a standard stock solution of sennoside A and B in a suitable solvent (e.g., methanol).

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Inject the standards and the extracted samples onto the HPLC system.

-

Identify and quantify the sennoside peaks in the samples by comparing their retention times and peak areas to those of the standards.

Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps for quantifying the expression of sennoside biosynthesis genes.

Materials:

-

Fresh Senna plant tissue

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or probe-based)

-

qPCR instrument

-

Primers for target genes (e.g., CHS-L) and reference genes (e.g., Actin, GAPDH)

Procedure:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

-

Visualization of Experimental Workflow

Conclusion

The biosynthesis of this compound in Senna plants is a complex pathway with the chalcone synthase-like enzyme playing a pivotal role. While the general framework of the pathway is understood to be rooted in polyketide synthesis, further research is required to fully elucidate all the enzymatic steps and regulatory networks involved. The quantitative methods and experimental protocols detailed in this guide provide a solid foundation for researchers to investigate this important medicinal pathway, with the ultimate goal of enhancing the production of these valuable therapeutic compounds.

References

- 1. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of this compound from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of this compound from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Sennosides as Prodrugs: A Technical Guide to Colonic Activation and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the activation of sennosides, natural prodrugs derived from the Senna plant, within the colon. It details the metabolic transformation by the gut microbiota, the subsequent signaling pathways, and the ultimate pharmacological effects. This document provides a comprehensive overview of the chemical properties, quantitative data, and detailed experimental methodologies relevant to the study of this compound.

Introduction: The Prodrug Nature of this compound

This compound are anthraquinone (B42736) glycosides that remain inactive as they transit through the upper gastrointestinal tract, including the stomach and small intestine.[1][2] Their therapeutic efficacy as laxatives is entirely dependent on their metabolic activation in the colon by the resident gut microbiota.[1][2][3] This colonic activation transforms the sennoside prodrugs into their pharmacologically active metabolite, rhein (B1680588) anthrone (B1665570).[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and their activation.

Table 1: Physicochemical Properties of Major this compound

| Sennoside | Molecular Formula | Molar Mass ( g/mol ) |

| Sennoside A | C42H38O20 | 862.74 |

| Sennoside B | C42H38O20 | 862.74 |

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Compound | Bioavailability (Oral) | Onset of Action | Primary Site of Metabolism | Primary Route of Excretion |

| This compound | Very Low | 6-12 hours[1][6] | Colon | Feces[2] |

| Rhein Anthrone | Low systemic absorption[7][8] | N/A | Colon | Feces[2] |

| Rhein | Absorbed from colon | N/A | Liver (conjugation) | Urine and Feces (as conjugates)[4][5] |

Colonic Activation of this compound: A Step-by-Step Metabolic Pathway

The conversion of this compound to the active rhein anthrone is a two-step process mediated by enzymes produced by the gut microbiota.

-

Glycosidic Bond Cleavage: The initial step involves the hydrolysis of the β-glycosidic bonds of the sennoside molecules. This reaction is catalyzed by β-glucosidase enzymes produced by various anaerobic bacteria in the colon, such as those from the Bifidobacterium and Clostridium genera.[4][9][10] This enzymatic action releases the aglycone, sennidin.

-

Reduction to Rhein Anthrone: The sennidin aglycone is then further metabolized through a reduction reaction, catalyzed by bacterial reductases.[4][11] This step is crucial as it forms the ultimate active metabolite, rhein anthrone.

The following diagram illustrates the metabolic activation pathway of this compound in the colon.

Mechanism of Action: Signaling Pathways of Rhein Anthrone

Once formed, rhein anthrone exerts its laxative effect through a signaling cascade that modulates colonic motility and fluid secretion. The primary mechanism involves the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis, which in turn downregulates the expression of aquaporin-3 (AQP3) in colonocytes.[4][5][9]

-

Prostaglandin E2 (PGE2) Stimulation: Rhein anthrone is believed to activate macrophages within the colonic mucosa, leading to an increased synthesis and release of PGE2.[4][9]

-

Aquaporin-3 (AQP3) Downregulation: The elevated levels of PGE2 then act on the colonic epithelial cells, resulting in a decrease in the expression of AQP3 water channels.[4][5][9] This reduction in AQP3 inhibits the reabsorption of water from the colonic lumen back into the bloodstream, leading to an increase in the water content of the stool.

-

Stimulation of Colonic Motility: In addition to its effects on fluid secretion, rhein anthrone also stimulates colonic smooth muscle contractions, increasing peristalsis and accelerating the transit of fecal matter.[1]

The signaling pathway initiated by rhein anthrone is depicted in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of sennoside activation and its effects.

Quantification of this compound and Rhein Anthrone by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the simultaneous quantification of this compound A and B.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

-

Mobile Phase:

-

Chromatographic Conditions:

-

Sample Preparation:

-

For plant material (senna leaves or pods), extract a known weight of powdered material with a suitable solvent (e.g., methanol (B129727)/water mixture).

-

For tablets, crush and dissolve a known weight in the mobile phase.

-

Filter the sample extract through a 0.45 µm filter before injection.

-

-

Quantification:

-

Prepare standard solutions of sennoside A and sennoside B of known concentrations to generate a calibration curve.

-

Quantify the this compound in the samples by comparing their peak areas with the calibration curve.

-

In Vitro Metabolism of this compound by Gut Microbiota

This protocol outlines a method for studying the conversion of this compound to rhein anthrone using an in vitro fecal fermentation model.

-

Materials:

-

Fresh human or animal fecal samples

-

Anaerobic growth medium (e.g., Gut Microbiota Medium - GMM, or Brain Heart Infusion - BHI)

-

Sennoside A or B standard

-

Anaerobic chamber or system (e.g., with a gas mixture of 5% CO2, 5% H2, and 90% N2)

-

-

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic medium inside an anaerobic chamber.

-

Inoculate a sterile, anaerobic culture medium with the fecal slurry.

-

Add a known concentration of this compound to the inoculated medium.

-

Incubate the culture anaerobically at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

-

At each time point, withdraw an aliquot of the culture.

-

Stop the enzymatic reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and centrifuge to remove bacterial cells and debris.

-

Analyze the supernatant for the disappearance of this compound and the appearance of metabolites like sennidins and rhein anthrone using HPLC or LC-MS/MS.

-

In Vivo Assessment of Laxative Effect in a Rat Model

This protocol describes a loperamide-induced constipation model in rats to evaluate the laxative effect of this compound.

-

Animals:

-

Male or female Wistar or Sprague-Dawley rats (180-220 g)

-

-

Induction of Constipation:

-

Administer loperamide (B1203769) (e.g., 3 mg/kg, orally) daily for a set period (e.g., 7 days) to induce constipation.

-

-

Experimental Groups:

-

Control group: Receive vehicle only.

-

Loperamide group: Receive loperamide and vehicle.

-

Sennoside group(s): Receive loperamide and different doses of this compound.

-

Positive control group: Receive loperamide and a standard laxative (e.g., bisacodyl).

-

-

Procedure:

-

After the constipation induction period, administer the respective treatments (vehicle, this compound, or standard laxative) orally.

-

House the rats in individual metabolic cages.

-

Collect and weigh the fecal pellets produced over a defined period (e.g., 24 hours).

-

Measure the water content of the fecal pellets by drying them to a constant weight.

-

-

Evaluation:

-

Compare the total fecal weight and fecal water content among the different groups. An increase in these parameters in the sennoside-treated groups compared to the loperamide group indicates a laxative effect.

-

The following diagram outlines the experimental workflow for the in vivo assessment of the laxative effect.

Conclusion

This compound serve as a classic example of a prodrug strategy, where the inactive parent compound is selectively activated at its site of action, the colon, by the gut microbiota. This targeted activation minimizes systemic exposure and potential side effects in the upper gastrointestinal tract. The active metabolite, rhein anthrone, exerts its laxative effect through a well-defined signaling pathway involving the modulation of prostaglandin E2 and aquaporin-3. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of sennoside-based and other colon-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Conventional culture methods with commercially available media unveil the presence of novel culturable bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of a human intestinal anaerobe, Bifidobacterium sp. strain SEN, capable of hydrolyzing this compound to sennidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of this compound by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. staff.cimap.res.in [staff.cimap.res.in]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Sennosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of sennosides, a class of anthraquinone (B42736) glycosides derived from plants of the Senna genus. This compound, primarily Sennoside A and Sennoside B, are widely recognized for their laxative effects and are the active components in numerous pharmaceutical preparations. A thorough understanding of their physical and chemical properties is paramount for formulation development, quality control, and pharmacological research.

Physicochemical Properties

This compound are dimeric anthrone (B1665570) glycosides. The primary forms, Sennoside A and Sennoside B, are stereoisomers. Their fundamental properties, along with those of related compounds, are summarized below. These characteristics are crucial for predicting their behavior in various pharmaceutical and biological systems.

Table 1: Core Physicochemical Properties of this compound

| Property | Sennoside A | Sennoside B | Sennoside C | General this compound (Mixture/Calcium Salts) | Reference(s) |

| CAS Registry Number | 81-27-6 | 128-57-4 | 37271-16-2 | 517-43-1 | [1][2][3][4][5] |

| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ | C₄₂H₄₀O₁₉ | C₄₂H₃₈O₂₀ | [1][3][4][6] |

| Molecular Weight ( g/mol ) | 862.74 | 862.74 | 848.8 | 862.74 | [1][3][4][5] |

| Appearance | Yellow crystals or plates | Yellow prisms or fine needles | - | Yellow-brown powder | [1][4][7][8] |

| Melting Point (°C) | 200–240 (decomposes) | 180–212 (decomposes) | - | ~200 (decomposes) | [1][4][7][8][9][10][11] |

| pKa (Predicted) | - | - | - | 3.31 ± 0.40 | [6] |

| LogP | 1.88 | - | - | - | [9][11] |

Solubility Profile

The solubility of this compound is a critical factor influencing their bioavailability and formulation design. They are generally characterized by poor solubility in water and non-polar organic solvents. Their solubility is significantly influenced by the solvent system, pH, and the presence of co-solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Sennoside A | Sennoside B | Calcium this compound | General Observations & Reference(s) |

| Water | Insoluble | More soluble than A, can be recrystallized from hot water | 1 in 149 parts (Slightly Soluble) | Generally insoluble or sparingly soluble.[7][8][9][11][12][13] |

| Methanol | Sparingly Soluble | Sparingly Soluble | - | Virtually insoluble in pure methanol.[7][9][11][12] |

| Ethanol | Insoluble | Insoluble | 1 in 163 parts (Slightly Soluble) | Virtually insoluble in pure ethanol.[12][13] |

| DMSO | Soluble (≥39.9 mg/mL) | Soluble (~2 mg/mL to ≥86.3 mg/mL) | - | A good solvent for stock solution preparation.[14][15] |

| Dimethylformamide | - | Soluble (~15 mg/mL) | - | [14] |

| Acetone | Sparingly Soluble | Sparingly Soluble | - | Used for crystallization, often with water.[7] |

| Chloroform | Insoluble | - | 1 in 5882 parts (Very Slightly Soluble) | [7][16] |

| Ether | Insoluble | - | 1 in 8333 parts (Practically Insoluble) | [7][16] |

| Aqueous Buffers (PBS, pH 7.2) | - | Soluble (~2 mg/mL) | - | [14] |

| Aqueous NaHCO₃ | Soluble | Soluble | - | Soluble in alkaline solutions. Sennoside A can isomerize to B at 80°C in this medium.[7][11] |

| Water-Miscible Organic Solvents | - | - | - | Optimal solubility is achieved in mixtures containing approximately 30% water.[7][12] |

Experimental Protocols

Accurate determination of the physicochemical and solubility properties of this compound requires robust and validated analytical methods. The following section details common experimental protocols for extraction, purification, and quantification.

Extraction and Isolation of this compound from Plant Material

This protocol outlines a general procedure for extracting this compound from Senna pods or leaves for subsequent analysis or purification.

-

Pre-Treatment (Optional): To remove lipophilic impurities, wash the dried, powdered plant material with a non-polar solvent such as hexane (B92381) or methylene (B1212753) chloride.[12]

-

Primary Extraction: Macerate the plant material in cold water, adjusted to a neutral or slightly alkaline pH with sodium bicarbonate to improve the extraction of the acidic this compound.[12]

-

Acidification: Acidify the resulting aqueous extract to a pH of approximately 3.0-3.5 with an acid (e.g., hydrochloric acid). This step prepares the this compound for solvent partitioning.

-

Purification: Perform a liquid-liquid extraction with ethyl acetate (B1210297) to remove less polar compounds like flavones and free anthraquinones.[12]

-

Sennoside Extraction: Extract the this compound from the purified aqueous phase using a polar organic solvent such as n-butanol.[12]

-

Crystallization: Concentrate the butanol phase under vacuum at a temperature not exceeding 50°C. The this compound will crystallize out of the solution.[12]

Solubility Determination by HPLC

This method determines the equilibrium solubility of this compound in a given solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of sennoside powder to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial.[16]

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) using a mechanical shaker to ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the sennoside concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the precise quantification of this compound A and B.

-

Objective: To separate and quantify Sennoside A and Sennoside B in an extract or finished product.

-

Sample Preparation: Dissolve the test material in a suitable solvent (e.g., a methanol-water mixture) and filter through a 0.45 µm membrane filter.[17]

-

Chromatographic Conditions (Example):

-

Analysis: Calculate the concentration of this compound A and B by comparing the peak areas from the sample chromatogram to those of a certified reference standard run under the same conditions.

Metabolic and Pharmacological Pathways

The biological activity of this compound is dependent on their metabolic activation by the gut microbiota. Furthermore, they exhibit gastroprotective effects through distinct molecular interactions.

Metabolic Activation in the Gastrointestinal Tract

This compound are prodrugs that pass through the upper GI tract unchanged. Their laxative effect is initiated by bacterial metabolism in the large intestine.

Caption: Metabolic activation of this compound by gut microbiota.

Gastroprotective Mechanism of Action

In addition to their laxative properties, this compound have demonstrated gastroprotective activities by modulating gastric acid secretion and protective prostaglandin (B15479496) levels.

Caption: Gastroprotective signaling pathway of this compound.

References

- 1. Sennoside B CAS#: 128-57-4 [m.chemicalbook.com]

- 2. This compound | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sennoside C | C42H40O19 | CID 46173829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sennoside A | 81-27-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [chembk.com]

- 7. This compound [drugfuture.com]

- 8. Senna | C42H38O20 | CID 73111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

- 10. Sennoside A CAS#: 81-27-6 [m.chemicalbook.com]

- 11. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4256875A - Extraction of this compound - Google Patents [patents.google.com]

- 13. selleckchem.com [selleckchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [Determination of this compound and degraded products in the process of sennoside metabolism by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Architecture of Purgation: An In-depth Technical Guide to the Natural Sources and Botanical Distribution of Sennosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennosides, a class of dianthrone glycosides, are potent natural laxatives that have been utilized in traditional and modern medicine for centuries. Their primary mechanism of action involves the stimulation of peristalsis in the large intestine. This technical guide provides a comprehensive overview of the natural sources, botanical distribution, and quantitative analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Botanical Distribution of this compound

This compound are predominantly found in plants belonging to the Senna genus of the Fabaceae family. The principal commercial sources are Senna alexandrina Mill. (synonymous with Cassia angustifolia Vahl. and Cassia acutifolia Delile), which is cultivated extensively for its medicinal properties. While S. alexandrina is the most well-known source, other species within the Senna genus also contain these bioactive compounds, albeit often in varying concentrations.

The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the leaves and pods, which are the primary parts harvested for medicinal use.[1] The concentration of this compound can be influenced by several factors, including the specific plant species, geographical location, cultivation methods, and the developmental stage of the plant at the time of harvest.

dot graph "Botanical_Distribution_of_this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Main Genus "Senna Genus" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=14];

// Primary Species "Senna alexandrina" [fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12]; "Senna italica" [fillcolor="#FBBC05", fontcolor="#202124", fontsize=12]; "Senna tora" [fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; "Senna occidentalis" [fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Plant Parts "Leaves" [shape=box, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; "Pods" [shape=box, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; "Seeds" [shape=box, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; "Roots" [shape=box, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Connecting Genus to Species "Senna Genus" -- "Senna alexandrina" [len=1.5]; "Senna Genus" -- "Senna italica" [len=1.5]; "Senna Genus" -- "Senna tora" [len=1.5]; "Senna Genus" -- "Senna occidentalis" [len=1.5];

// Connecting Species to Plant Parts "Senna alexandrina" -- "Leaves" [len=1.2]; "Senna alexandrina" -- "Pods" [len=1.2]; "Senna italica" -- "Leaves" [len=1.2]; "Senna tora" -- "Seeds" [len=1.2]; "Senna occidentalis" -- "Leaves" [len=1.2]; "Senna occidentalis" -- "Roots" [len=1.2]; } END_DOT Caption: Botanical distribution of this compound within the Senna genus.

Quantitative Data on Sennoside Content

The concentration of this compound, particularly this compound A and B which are the most medicinally important, varies among different Senna species and plant parts. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Sennoside A Content (% w/w) | Sennoside B Content (% w/w) | Total this compound (% w/w) | Reference(s) |

| Senna alexandrina | Leaves | 1.85 ± 0.095 | 0.41 ± 0.12 | 2.0 - 3.0 | [2][3] |

| Senna alexandrina | Pods | - | - | 3.0 - 4.0 | [3] |

| Senna italica | Leaves | 1.00 ± 0.38 | 0.32 ± 0.17 | 1.1 - 3.8 | [2][4] |

| Senna tora | Seeds | Present | Present | - | [5] |

| Senna occidentalis | Leaves | Present | Present | - | [5] |

| Senna alata | Leaves | 8.55 mg/g | - | - | [6] |

Note: "-" indicates that specific quantitative data for the individual sennoside was not provided in the cited sources, although their presence was confirmed. The data presented are subject to variations based on the factors mentioned previously.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, it is understood to originate from the shikimate pathway, leading to the formation of anthraquinone (B42736) precursors. The core structure is believed to be synthesized via the polyketide pathway. Key intermediates include rhein (B1680588) anthrone (B1665570) and aloe-emodin (B1665711) anthrone, which are then glycosylated and dimerized to form the various this compound. The dimerization of two rhein anthrone molecules results in the formation of this compound A and B.

Experimental Protocols

General Experimental Workflow for Sennoside Analysis

The analysis of this compound from plant material typically involves a series of steps from sample preparation to quantification. A generalized workflow is presented below.

Detailed Methodologies

1. Extraction of this compound from Plant Material

-

Objective: To extract this compound from dried and powdered Senna leaves or pods.

-

Maceration Protocol:

-

Weigh 10 g of finely powdered plant material.

-

Place the powder in a flask and add 100 mL of 70% methanol.

-

Stopper the flask and shake continuously for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract can be used for further analysis.

-

-

Ultrasound-Assisted Extraction (UAE) Protocol:

2. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound A and B

-

Objective: To separate and quantify this compound A and B in the plant extract.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of 0.1 M acetate (B1210297) buffer (pH 6.0) and acetonitrile (B52724) (70:30, v/v) containing 5 mM tetrahexylammonium (B1222370) bromide.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm or 350 nm.[9]

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Prepare standard solutions of sennoside A and sennoside B of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the crude extract in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the peaks corresponding to sennoside A and sennoside B by comparing their retention times and peak areas with those of the standards.

-

3. High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of this compound

-

Objective: To provide a rapid and efficient method for the quantification of this compound.

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[1][2]

-

Mobile Phase: n-propanol : ethyl acetate : water : glacial acetic acid (3:3:2:0.1 v/v/v/v).[2]

-

Application: Apply standard and sample solutions as bands using an automated applicator.

-

Development: Develop the plate in a saturated twin-trough chamber.

-

Densitometric Scanning: Scan the plate at 366 nm.[2]

-

-

Procedure:

-

Prepare standard solutions of this compound A and B in methanol.[1]

-

Prepare the sample solution by extracting a known weight of the powdered plant material with methanol, filtering, and concentrating the extract.[1]

-

Apply known volumes of the standard and sample solutions to the HPTLC plate.

-